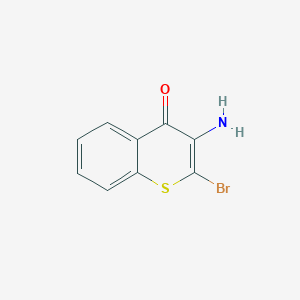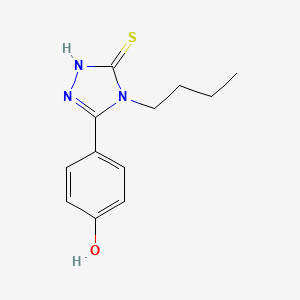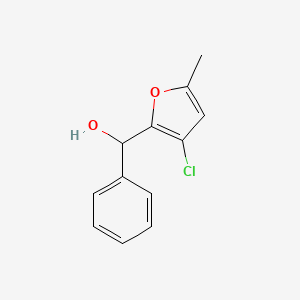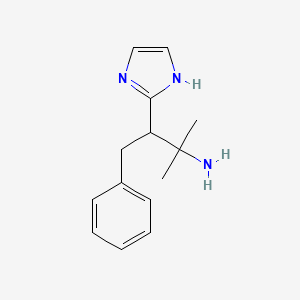
3-amino-2-bromo-4H-thiochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-2-bromo-4H-thiochromen-4-one is a heterocyclic compound that belongs to the thiochromone family. Thiochromones are sulfur-containing analogs of chromones, which are known for their diverse biological activities and applications in medicinal chemistry . The presence of amino and bromo substituents on the thiochromone scaffold enhances its reactivity and potential for various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-bromo-4H-thiochromen-4-one typically involves the bromination of thiochromone derivatives followed by amination. One common method is the bromination of 4H-thiochromen-4-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid . The resulting 2-bromo-4H-thiochromen-4-one can then be subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group at the 3-position .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production .
Chemical Reactions Analysis
Types of Reactions
3-amino-2-bromo-4H-thiochromen-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Ammonia, primary or secondary amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dehalogenated thiochromones
Substitution: Amino-substituted thiochromones
Scientific Research Applications
3-amino-2-bromo-4H-thiochromen-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-amino-2-bromo-4H-thiochromen-4-one is not fully understood. its biological activities are likely due to its ability to interact with various molecular targets and pathways. The presence of the amino and bromo groups may enhance its binding affinity to specific enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3-bromo-4H-thiochromen-4-one: Lacks the amino group, which may reduce its reactivity and biological activity.
2-amino-4H-thiochromen-4-one: Lacks the bromo group, which may alter its chemical properties and reactivity.
4H-thiochromen-4-one: The parent compound without any substituents, serving as a basic scaffold for further modifications.
Uniqueness
3-amino-2-bromo-4H-thiochromen-4-one is unique due to the presence of both amino and bromo substituents, which enhance its reactivity and potential for various chemical transformations. This dual functionality makes it a valuable compound for research and development in multiple fields .
Properties
CAS No. |
61423-72-1 |
|---|---|
Molecular Formula |
C9H6BrNOS |
Molecular Weight |
256.12 g/mol |
IUPAC Name |
3-amino-2-bromothiochromen-4-one |
InChI |
InChI=1S/C9H6BrNOS/c10-9-7(11)8(12)5-3-1-2-4-6(5)13-9/h1-4H,11H2 |
InChI Key |
FULBBPMRCPSLOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(S2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-((R)-2-Amino-2-(3-(methylsulfonamido)phenyl)acetamido)-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11770653.png)


![Methyl 6-acetamidobenzo[d]isoxazole-3-carboxylate](/img/structure/B11770662.png)
![tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11770670.png)
![(1R,5S)-9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B11770680.png)
![(1S,3AR,6aS)-ethyl 4-hydroxyoctahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B11770687.png)

![1-(Bicyclo[2.2.1]heptan-1-yl)piperazine](/img/structure/B11770710.png)




